Arachidonoyl Glycine-d8

Description

Chemical Identity and Structural Features

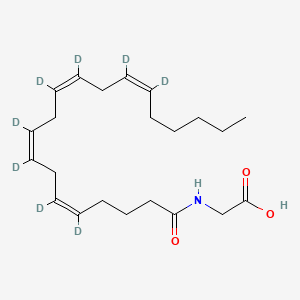

This compound possesses a well-defined chemical identity characterized by specific structural modifications that distinguish it from its non-deuterated counterpart. The compound carries the Chemical Abstracts Service registry number 1159908-44-7, which provides its unique identifier in chemical databases worldwide. The formal chemical name of this compound is N-[(5Z,8Z,11Z,14Z)-1-oxo-5,8,11,14-eicosatetraen-1-yl-5,6,8,9,11,12,14,15-d8]glycine, reflecting its complex polyunsaturated fatty acid structure coupled with a glycine amino acid moiety.

The molecular formula of this compound is C22H27D8NO3, indicating the presence of twenty-two carbon atoms, twenty-seven hydrogen atoms, eight deuterium atoms, one nitrogen atom, and three oxygen atoms. This molecular composition results in a molecular weight of 369.6 atomic mass units, which represents an increase of approximately 8 atomic mass units compared to the non-deuterated form due to the incorporation of eight deuterium atoms. The deuterium incorporation occurs at specific positions within the arachidonic acid chain, namely at the 5, 6, 8, 9, 11, 12, 14, and 15 positions, creating a highly specific isotopic labeling pattern.

The structural framework of this compound consists of an arachidonic acid moiety linked to a glycine residue through an amide bond. The arachidonic acid component contains four cis double bonds located at the 5, 8, 11, and 14 positions, maintaining the characteristic polyunsaturated fatty acid structure that defines this class of compounds. The glycine portion provides the amino acid functionality, creating an arachidonoyl amino acid conjugate that represents an important class of bioactive lipid mediators.

Table 1: Chemical Properties of this compound

The stereochemistry of this compound reflects the natural configuration found in biological systems, with all four double bonds existing in the Z (cis) configuration. This stereochemical arrangement is crucial for maintaining the biological relevance of the compound and ensuring that it accurately mimics the behavior of endogenous arachidonoyl glycine during analytical procedures. The compound exhibits excellent chemical stability when stored under appropriate conditions, typically requiring storage at temperatures of -20°C to maintain its integrity over extended periods.

Role as a Deuterated Internal Standard in Analytical Chemistry

This compound serves a fundamental role as a deuterated internal standard in analytical chemistry, particularly in liquid chromatography-mass spectrometry applications designed for the quantification of arachidonoyl amino acids in biological samples. The principle underlying its use as an internal standard relies on the fact that stable isotope-labeled compounds exhibit nearly identical physicochemical properties to their non-labeled analogs while possessing distinct mass spectrometric signatures that allow for independent detection and quantification.

The implementation of this compound as an internal standard addresses several critical analytical challenges encountered in biological sample analysis. Matrix effects, which can significantly impact the ionization efficiency of target analytes in electrospray ionization mass spectrometry, are effectively compensated through the use of this deuterated standard. Since the internal standard experiences the same matrix effects as the target analyte due to their nearly identical chemical properties and chromatographic behavior, the ratio between analyte and internal standard remains constant regardless of matrix-induced signal suppression or enhancement.

Multiple research studies have demonstrated the effectiveness of this compound in quantitative analytical methods. In a comprehensive validation study, researchers achieved excellent linearity for arachidonoyl amino acid quantification with correlation coefficients exceeding 0.99, demonstrating the reliability of this internal standard approach. The method provided robust quantification capabilities across concentration ranges spanning several orders of magnitude, with lower limits of quantification as low as 1.9 picograms for arachidonoyl glycine detection.

Table 2: Analytical Performance Parameters Using this compound

The chromatographic behavior of this compound closely matches that of non-deuterated arachidonoyl glycine, with both compounds eluting at virtually identical retention times during liquid chromatography separation. This co-elution property is essential for effective matrix effect compensation, as it ensures that both the analyte and internal standard experience identical matrix-induced ionization effects throughout the chromatographic run. The mass spectrometric detection relies on the eight atomic mass unit difference between the deuterated and non-deuterated forms, allowing for selective monitoring of both compounds simultaneously without interference.

Sample preparation procedures incorporating this compound typically involve the addition of a fixed amount of the internal standard to biological samples prior to extraction. The standard is commonly added at concentrations ranging from 0.1 to 50 picomoles, depending on the expected analyte concentrations and the sensitivity requirements of the analytical method. Liquid-liquid extraction using chloroform-methanol systems has proven particularly effective for recovering both the analyte and internal standard from complex biological matrices, with recovery rates consistently exceeding 90% for most sample types.

The versatility of this compound extends across multiple analytical platforms and ionization modes. The compound performs effectively in both positive and negative electrospray ionization modes, with negative mode typically providing superior sensitivity for quantitative applications. Multiple reaction monitoring transitions have been established for both positive and negative ionization modes, enabling robust method development and validation across different instrumental configurations.

Properties

IUPAC Name |

2-[[(5Z,8Z,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterioicosa-5,8,11,14-tetraenoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(24)23-20-22(25)26/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-20H2,1H3,(H,23,24)(H,25,26)/b7-6-,10-9-,13-12-,16-15-/i6D,7D,9D,10D,12D,13D,15D,16D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLEARPUNMCCKMP-FBFLGLDDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C/C(=C(/[2H])\C/C(=C(/[2H])\CCCC(=O)NCC(=O)O)/[2H])/[2H])/[2H])/CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H35NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901046894 | |

| Record name | {[(5Z,8Z,11Z,14Z)-(5,6,8,9,11,12,14,15-2H8)Icosa-5,8,11,14-tetraenoyl]amino}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901046894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159908-44-7 | |

| Record name | {[(5Z,8Z,11Z,14Z)-(5,6,8,9,11,12,14,15-2H8)Icosa-5,8,11,14-tetraenoyl]amino}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901046894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Enzymatic Oxidation of Deuterated Anandamide

The oxidation of d8-anandamide to this compound is catalyzed by the ADH7 isoenzyme, which sequentially converts the ethanolamine moiety of anandamide into glycinal and subsequently into glycine. The reaction proceeds as follows:

-

First Oxidation Step :

The intermediate N-arachidonoyl glycinal-d8 is formed via hydride transfer from the ethanolamine group to NAD+. -

Second Oxidation Step :

The aldehyde group of glycinal-d8 is further oxidized to a carboxylic acid, yielding the final product.

Deuterium labeling occurs at the 5,6,8,9,11,12,14,15 positions of the arachidonoyl chain, preserving the compound’s bioactivity while enabling isotopic tracing in metabolic studies.

Deuteration Strategies and Intermediate Synthesis

Synthesis of Deuterated Anandamide Precursors

Deuterated anandamide (d8-AEA) is synthesized via amidification of deuterated arachidonic acid (d8-AA) with ethanolamine. Key steps include:

-

Deuterated Arachidonic Acid Preparation :

Arachidonic acid-d8 is commercially synthesized through catalytic deuteration of arachidonic acid using platinum oxide in deuterated solvent systems, achieving >98% isotopic enrichment. -

Coupling Reaction :

The carboxyl group of d8-AA is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), followed by reaction with ethanolamine in dichloromethane.

Sodium Periodate Oxidation of Diol Intermediates

An alternative route involves oxidation of a diol intermediate (1a ) derived from d8-AA:

-

Diol Synthesis :

Slow addition of d8-AA to 1,2-dihydroxy-3-aminopropane under high-dilution conditions minimizes O-acylation byproducts, yielding the N-acylated diol 1a in ~30% yield. -

Oxidation to Aldehyde :

Treatment of 1a with sodium periodate (NaIO₄) in tetrahydrofuran (THF)/water cleaves the vicinal diol to form N-arachidonoyl glycinal-d8 (2a ), isolated in 70% yield.

Purification and Analytical Validation

Chromatographic Purification

Crude reaction mixtures are purified via reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and acetonitrile/water gradients. Key parameters include:

| Parameter | Condition |

|---|---|

| Column | Agilent Zorbax SB-C18 (2.1 × 150 mm) |

| Mobile Phase | Acetonitrile (0.1% formic acid) / Water (0.1% formic acid) |

| Gradient | 50% to 95% acetonitrile over 25 min |

| Flow Rate | 0.3 mL/min |

| Detection | ESI-MS/MS (MRM mode) |

This method resolves this compound from non-deuterated analogs and oxidation byproducts.

Mass Spectrometric Characterization

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) confirms structural integrity and isotopic purity:

| Analyte | Q1 Mass (m/z) | Q3 Mass (m/z) | Collision Energy (V) |

|---|---|---|---|

| Arachidonoyl glycine | 360.25 | 74.02 | -45 |

| This compound | 368.33 | 82.06 | -45 |

Deuterium incorporation shifts the parent ion (Q1) by +8 Da and product ions (Q3) by +8 Da, confirming uniform labeling.

Challenges and Optimizations

Substrate Inhibition and Reaction Kinetics

ADH7 exhibits substrate inhibition at anandamide concentrations >9 μM, necessitating low substrate loading (1–8 μM) for linear reaction progress. Time-course experiments reveal:

Stability of Aldehyde Intermediates

N-Arachidonoyl glycinal-d8 is prone to dismutation in aqueous buffers, forming equimolar alcohol and acid derivatives. Stabilization strategies include:

Chemical Reactions Analysis

Types of Reactions: Arachidonoyl Glycine-d8 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding hydroperoxides or epoxides.

Reduction: Reduction reactions can convert it into saturated derivatives.

Substitution: Nucleophilic substitution reactions can replace specific functional groups with others.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which can be further analyzed for their biochemical properties.

Scientific Research Applications

Biological Research Applications

1.1 Mechanism of Action

Arachidonoyl Glycine-d8 acts as an agonist at GPR18, promoting cellular migration and activation in microglial cells. It has been shown to induce directed migration in BV-2 microglia at low nanomolar concentrations, which is crucial for understanding neuroinflammatory responses and potential therapeutic interventions in neurodegenerative diseases .

1.2 Modulation of Inflammation

Research indicates that this compound plays a significant role in modulating inflammation. For instance, it has been demonstrated to exert anti-inflammatory effects on CD4+ T cells via GPR18 signaling pathways, particularly in metabolic contexts such as obesity and fasting . This highlights its potential as a therapeutic agent for inflammatory conditions.

Pharmacological Applications

2.1 Pain Management

this compound has been studied for its analgesic properties. It modulates pain pathways through interactions with the endocannabinoid system, offering potential applications in developing pain relief medications.

2.2 Gastrointestinal Health

In experimental models of colitis, this compound has shown promise in reducing inflammation associated with intestinal disorders. Its effects are linked to the inhibition of fatty acid amide hydrolase (FAAH), which regulates the metabolism of bioactive lipids involved in inflammatory responses .

Analytical Chemistry

3.1 Internal Standardization

In analytical chemistry, this compound serves as an internal standard for quantifying N-arachidonyl glycine in various assays using gas chromatography or liquid chromatography coupled with mass spectrometry (GC-MS or LC-MS). This application is critical for ensuring accuracy in lipidomic studies .

Case Studies and Experimental Findings

Mechanism of Action

Arachidonoyl Glycine-d8 exerts its effects by acting as an agonist at the GPR18 receptor, a G-protein coupled receptor. This interaction leads to the activation of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which is involved in cellular migration, proliferation, and anti-inflammatory responses .

Comparison with Similar Compounds

Research Implications

- Analytical Utility : NAGly-d8’s deuterium labeling minimizes isotopic interference in MS, enabling accurate quantification even in low-concentration samples .

- Therapeutic Potential: Structural analogs like AA-5HT and arachidonoyl serinol highlight the diversity of arachidonic acid derivatives in targeting enzymes (FAAH, MAGL) and receptors (TRPV1) .

- Metabolic Pathways : NAGly-d8 has been instrumental in elucidating AEA-to-NAGly conversion via cytochrome P450, a pathway with implications for inflammatory diseases .

Biological Activity

Arachidonoyl Glycine-d8, also known as N-arachidonoyl glycine-d8 (NAGly-d8), is a deuterated analog of N-arachidonoyl glycine, a lipid mediator involved in various biological processes. This compound has garnered attention in pharmacological research due to its interactions with G-protein coupled receptors (GPCRs), particularly GPR18 and GPR55, and its potential therapeutic applications in inflammation and pain modulation.

Chemical Structure and Properties

This compound is characterized by the incorporation of eight deuterium atoms into its molecular structure, enhancing its stability and allowing for precise quantification in biochemical assays. Its chemical formula is , with a molecular weight of approximately 361.55 g/mol. The presence of deuterium makes it an effective internal standard in mass spectrometry applications.

Target Receptors

This compound primarily acts as an agonist for the following receptors:

- GPR18 : A key receptor involved in the endocannabinoid system, mediating anti-inflammatory responses and cellular migration.

- GPR55 : Another GPCR implicated in various physiological processes, including nociception and inflammation.

Biochemical Pathways

NAGly-d8 influences several signaling pathways:

- MAP Kinase Activation : It promotes the activation of mitogen-activated protein kinases (MAPKs) at low nanomolar concentrations in microglial cells, which are crucial for cellular responses to inflammation .

- Calcium Mobilization : In cells expressing GPR55, NAGly-d8 induces calcium mobilization, a process essential for various cellular functions including migration and proliferation .

Cellular Migration

NAGly-d8 has been shown to significantly enhance the migration of microglial cells in response to inflammatory stimuli. This effect is mediated through its interaction with GPR18, which plays a critical role in the immune response .

Anti-inflammatory Properties

Research indicates that NAGly-d8 exhibits potent anti-inflammatory effects. For instance, it has been demonstrated to reduce inflammatory cytokine levels in CD4+ T cells during fasting conditions, suggesting its role as an immunomodulatory agent .

Pharmacokinetics

The pharmacokinetic profile of NAGly-d8 suggests that it is rapidly metabolized and can effectively reach target tissues. Its endogenous nature allows it to participate in various metabolic pathways associated with the endocannabinoid system, particularly under conditions of metabolic stress such as fasting .

Research Applications

This compound serves multiple roles in scientific research:

- Internal Standard : Utilized in analytical chemistry for quantifying endogenous levels of arachidonoyl glycine via GC-MS or LC-MS techniques .

- Therapeutic Investigations : Explored as a potential therapeutic agent for conditions like inflammatory bowel disease (IBD), where it may modulate gut inflammation through FAAH inhibition and subsequent alterations in biolipid metabolism .

In Vivo Studies

- Experimental Colitis Model : In studies involving TNBS-induced colitis in mice, NAGly-d8 was used as an internal standard to assess changes in biolipid levels during inflammation. The results indicated that alterations in FAAH-dependent biolipids correlate with reduced colitis severity .

- Fasting-Induced Immune Modulation : A study demonstrated that fasting increases circulating levels of NAGly, which subsequently attenuates inflammatory responses in CD4+ T cells through GPR18 signaling pathways. This highlights the compound's potential role in metabolic inflammation regulation .

Summary of Findings

Q & A

Basic Research Questions

Q. What methodological considerations are critical for designing experiments involving Arachidonoyl Glycine-d8 as an internal standard in lipid quantification?

- Answer : Experimental design must prioritize precise calibration curves, matrix-matched standards, and validation of extraction efficiency. Use deuterated analogs (e.g., this compound) to correct for ion suppression/enhancement in LC-MS/MS . Ensure homogeneity in sample preparation by adopting the Bligh-Dyer method (chloroform-methanol-water, 1:2:0.8 v/v) for lipid extraction, which minimizes decomposition and improves reproducibility . Include blank samples to account for background interference and validate recovery rates using spiked matrices.

Q. How can researchers optimize sample preparation workflows to isolate this compound from complex biological matrices?

- Answer : Implement a two-phase liquid-liquid extraction (LLE) protocol:

Homogenize tissue with chloroform-methanol (1:2 v/v) to solubilize lipids.

Add chloroform and water to achieve a final ratio of 2:2:1.8 (chloroform:methanol:water), ensuring phase separation.

Collect the chloroform layer, evaporate under nitrogen, and reconstitute in MS-compatible solvents (e.g., acetonitrile-isopropanol) . Validate the protocol with spike-and-recovery experiments (≥85% recovery) and assess intra-/inter-day precision (CV <15%) .

Q. What analytical techniques are most suitable for detecting and quantifying this compound in lipidomic studies?

- Answer : Use high-resolution mass spectrometry (HRMS) coupled with reverse-phase liquid chromatography (RP-LC). Key parameters:

- Column : C18 stationary phase (2.1 × 100 mm, 1.7 µm).

- Ionization : Electrospray ionization (ESI) in negative mode.

- Quantification : Monitor m/z transitions specific to this compound and its non-deuterated counterpart. Normalize using isotope dilution analysis .

Advanced Research Questions

Q. How should researchers address discrepancies in this compound quantification data across different experimental batches?

- Answer : Conduct systematic error analysis:

Instrument Calibration : Verify mass accuracy (<3 ppm) and retention time stability (±0.1 min).

Matrix Effects : Compare signal intensities in solvent vs. matrix-matched standards.

Data Normalization : Apply internal standard correction and batch-effect algorithms (e.g., Combat or SVA) .

- Example Table:

| Batch | Mean Concentration (nM) | CV (%) | Recovery (%) |

|---|---|---|---|

| 1 | 12.3 ± 1.2 | 9.8 | 89 |

| 2 | 14.1 ± 1.5 | 10.6 | 92 |

- Resolution : Recalibrate using freshly prepared standards and re-analyze outliers with orthogonal methods (e.g., GC-MS) .

Q. What strategies are effective for evaluating the biological relevance of this compound in endocannabinoid signaling pathways?

- Answer : Combine in vitro and in vivo models:

- Receptor Binding Assays : Test affinity for cannabinoid receptors (CB1/CB2) using competitive displacement assays with [³H]-CP55,940 .

- Functional Studies : Measure downstream effects (e.g., cAMP modulation, calcium flux) in transfected HEK293 cells.

- Knockout Models : Compare wild-type vs. Faah⁻/⁻ mice to assess enzymatic stability .

- Data Interpretation : Use pathway enrichment analysis (e.g., KEGG) to link quantitative changes to signaling nodes .

Q. How can researchers ensure ethical rigor when studying this compound in preclinical models involving human-derived samples?

- Answer : Adhere to ICH E8(R1) guidelines:

Ethical Review : Obtain approval from institutional review boards (IRBs) for human tissue use.

Data Transparency : Pre-register study designs (e.g., ClinicalTrials.gov ) and share raw data via repositories like MetaboLights .

Bias Mitigation : Use blinded analysis and randomization in animal studies to reduce observer bias .

Methodological Frameworks

- Problem Formulation : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions .

- Data Validation : Follow the STARD (Standards for Reporting Diagnostic Accuracy) checklist for analytical reproducibility .

- Conflict Resolution : Use root-cause analysis (RCA) to address contradictory findings, prioritizing technical variability over biological variance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.